![molecular formula C11H20O B14588153 (3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol CAS No. 61314-58-7](/img/structure/B14588153.png)
(3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,6,6-Trimethylbicyclo[311]heptan-2-yl)methanol is a bicyclic alcohol compound with a unique structure It is characterized by a bicyclo[311]heptane framework with three methyl groups and a hydroxymethyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol typically involves the hydroboration-oxidation of 2,6,6-trimethylbicyclo[3.1.1]hept-2-ene. The reaction proceeds as follows:
Hydroboration: The starting material, 2,6,6-trimethylbicyclo[3.1.1]hept-2-ene, is treated with borane (BH3) in tetrahydrofuran (THF) to form the corresponding organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: The major products include 2,6,6-trimethylbicyclo[3.1.1]heptan-2-one or 2,6,6-trimethylbicyclo[3.1.1]heptan-2-al.
Reduction: The major product is 2,6,6-trimethylbicyclo[3.1.1]heptane.
Substitution: The major products include 2,6,6-trimethylbicyclo[3.1.1]heptan-2-yl chloride or 2,6,6-trimethylbicyclo[3.1.1]heptan-2-yl bromide.
Scientific Research Applications
(3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the bicyclic framework provides rigidity, which can affect the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one: This compound has a similar bicyclic structure but with a ketone group instead of a hydroxyl group.
2,6,6-Trimethylbicyclo[3.1.1]heptane: This compound lacks the hydroxyl group and is fully saturated.
2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene: This compound has a double bond in the bicyclic framework.
Uniqueness
(3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol is unique due to its specific combination of a hydroxyl group and a bicyclic framework. This combination imparts distinct chemical and physical properties, making it valuable for various applications in organic synthesis, medicinal chemistry, and material science.
Properties
CAS No. |
61314-58-7 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(3,6,6-trimethyl-2-bicyclo[3.1.1]heptanyl)methanol |
InChI |
InChI=1S/C11H20O/c1-7-4-8-5-10(9(7)6-12)11(8,2)3/h7-10,12H,4-6H2,1-3H3 |
InChI Key |
KUCHRVAPHCAVCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CC(C1CO)C2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


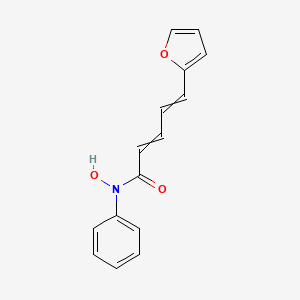
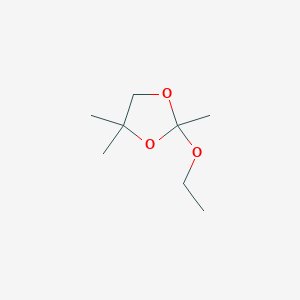

![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea](/img/structure/B14588093.png)
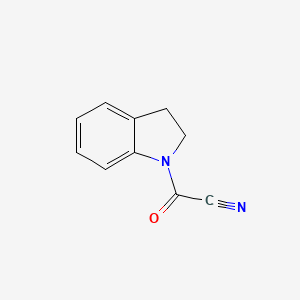
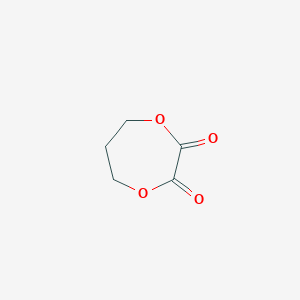
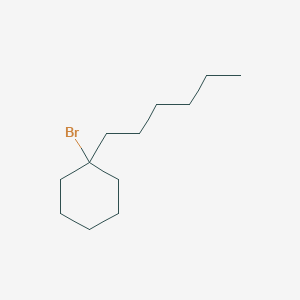

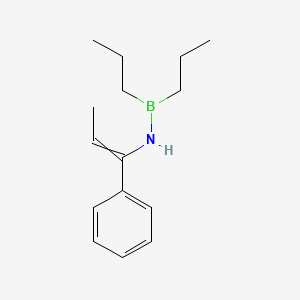
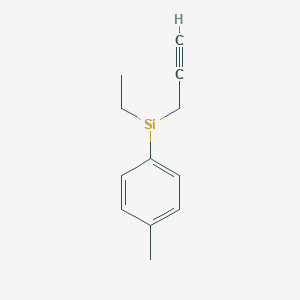
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine](/img/structure/B14588140.png)
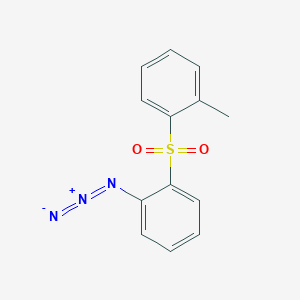
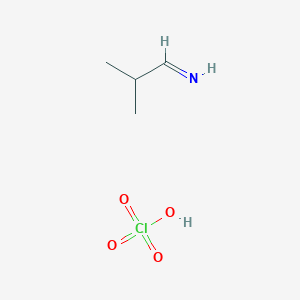
![Piperidine, 1-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14588165.png)
